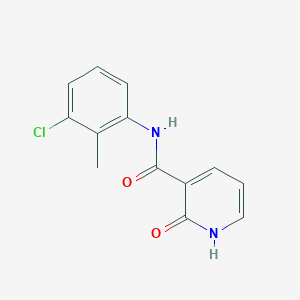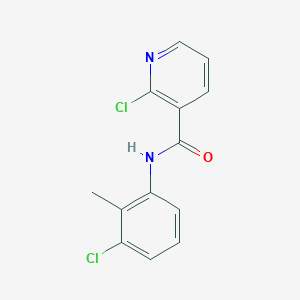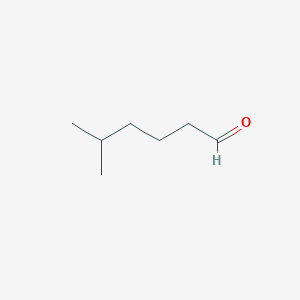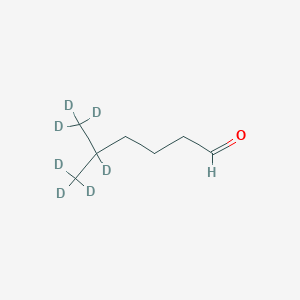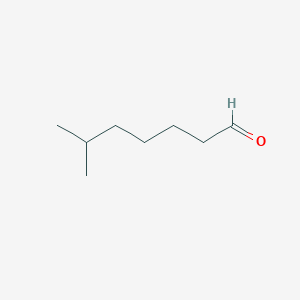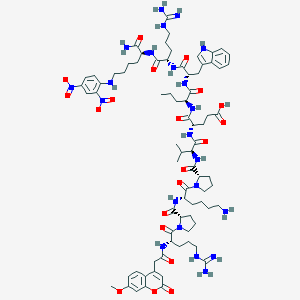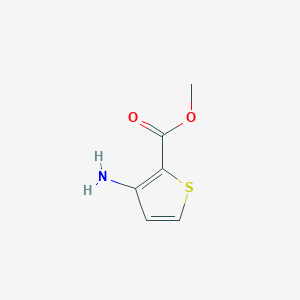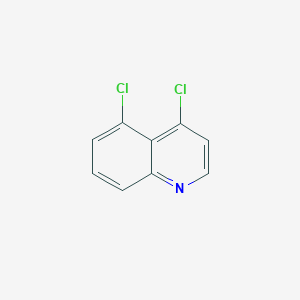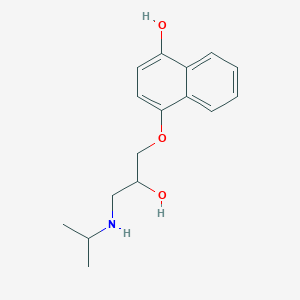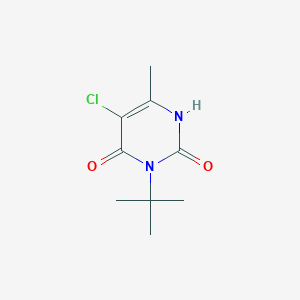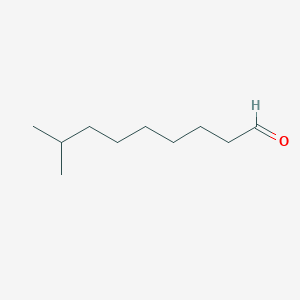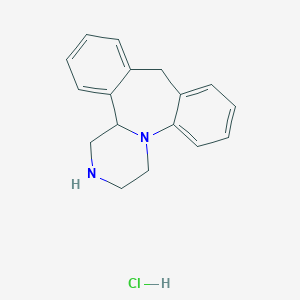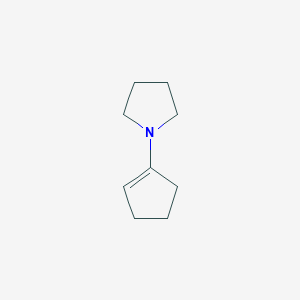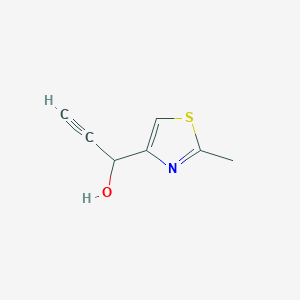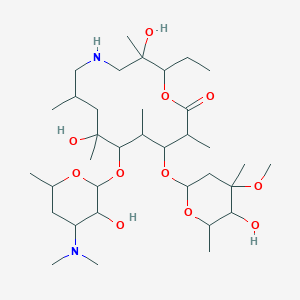
Adddea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adddea, also known as N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Adddea is a member of the amphetamine class of compounds and has been shown to have both biochemical and physiological effects on the body. In
科学的研究の応用
Adddea has been used in scientific research as a tool to study the effects of amphetamine-like compounds on the body. It has been shown to have similar effects to other amphetamines, such as increased locomotor activity and enhanced dopamine release. Adddea has also been used in studies to investigate the role of dopamine in addiction and reward pathways in the brain.
作用機序
Adddea acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft. This leads to increased activation of dopamine and norepinephrine receptors, resulting in the characteristic effects of amphetamine-like compounds.
生化学的および生理学的効果
Adddea has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also has effects on the gastrointestinal system, such as reducing appetite and increasing gastrointestinal motility. Adddea has been shown to have both acute and chronic effects on the brain, including changes in gene expression and alterations in neurotransmitter systems.
実験室実験の利点と制限
Adddea has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior and physiology. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. Adddea has a short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and can lead to addiction, which must be taken into consideration when using it in research.
将来の方向性
There are several future directions for research involving Adddea. One area of interest is the potential therapeutic applications of Adddea for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the use of Adddea as a tool to study the role of dopamine and norepinephrine in addiction and reward pathways in the brain. Finally, there is potential for the development of new compounds based on the structure of Adddea that may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, Adddea is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have both biochemical and physiological effects on the body, and has been used as a tool to study the effects of amphetamine-like compounds on behavior and physiology. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving Adddea that may lead to new therapeutic applications and improved understanding of the role of dopamine and norepinephrine in the brain.
合成法
Adddea can be synthesized through a multistep process that involves the reaction of 4-bromomethylphenol with diethylamine to form Adddea4-(bromomethyl)aniline. This intermediate is then reacted with 2-chloroethyl ether to form Adddea2-(4-bromomethylphenyl)ethanamine. Finally, the compound is reacted with phenylmagnesium bromide to form Adddea.
特性
CAS番号 |
146763-21-5 |
|---|---|
製品名 |
Adddea |
分子式 |
C35H66N2O11 |
分子量 |
690.9 g/mol |
IUPAC名 |
10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,9-dihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,7,9,11,13-pentamethyl-1-oxa-5-azacyclotetradecan-14-one |
InChI |
InChI=1S/C35H66N2O11/c1-13-25-34(8,42)18-36-17-19(2)15-33(7,41)30(48-32-27(38)24(37(10)11)14-20(3)44-32)21(4)28(22(5)31(40)46-25)47-26-16-35(9,43-12)29(39)23(6)45-26/h19-30,32,36,38-39,41-42H,13-18H2,1-12H3 |
InChIキー |
ZTAQKCQVXVRTAZ-UHFFFAOYSA-N |
SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
正規SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
同義語 |
10-aza-10-demethyl-9-deoxo-11-deoxyerythromycin A 10-aza-9-deoxo-11-deoxyerythromycin A ADDDEA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



